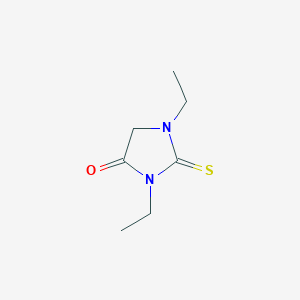

1,3-Diethyl-2-thioxo-4-imidazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

10574-67-1 |

|---|---|

Molecular Formula |

C7H12N2OS |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

1,3-diethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C7H12N2OS/c1-3-8-5-6(10)9(4-2)7(8)11/h3-5H2,1-2H3 |

InChI Key |

ZMKPQZCXJZTYHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)N(C1=S)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of 2-Thiohydantoin and its 1,3-Diethyl Derivative: A Technical Guide for Researchers

Abstract

The thiohydantoin scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and presence in numerous bioactive molecules.[1] However, the true potential of this scaffold is unlocked through strategic substitution. This guide provides an in-depth technical comparison between the parent 2-thiohydantoin molecule and its 1,3-diethyl derivative. We will dissect the profound structural, physicochemical, and reactivity differences that arise from the simple act of N-alkylation. This analysis serves as a case study for drug development professionals and researchers on how targeted modifications to a core structure can fundamentally alter its chemical behavior and therapeutic potential, shifting it from a versatile building block to a specifically engineered agent.

The Thiohydantoin Core: A Scaffold of Opportunity

Hydantoins and their thio-analogs are five-membered heterocyclic rings that are considered "privileged scaffolds" in drug discovery.[2] Their importance is underscored by their presence in FDA-approved drugs like the anti-cancer agent Enzalutamide.[2][3] The 2-thiohydantoin structure, in particular, offers multiple sites for chemical modification: the nitrogen atoms at positions 1 and 3, the thiocarbonyl group at C2, the carbonyl at C4, and the methylene group at C5.[1] This guide focuses specifically on the impact of substituting the hydrogen atoms at the N1 and N3 positions with ethyl groups, illustrating a fundamental strategy in medicinal chemistry: the modulation of a scaffold's properties through N-alkylation.

Structural and Physicochemical Disparities

The addition of two ethyl groups to the thiohydantoin ring does more than simply increase its molecular weight. It fundamentally rewrites the molecule's intermolecular and intramolecular chemistry.

The Parent 2-Thiohydantoin: A Tale of Two Protons

The unsubstituted 2-thiohydantoin core is characterized by the presence of two N-H protons. These protons are not passive bystanders; they are key functional groups that dictate the molecule's behavior:

-

Acidity and Hydrogen Bonding: The proton at the N3 position is notably acidic, with a pKa reported to be in the range of 6.5-7.0, allowing it to be readily deprotonated under basic conditions.[4] Both N-H groups can act as hydrogen bond donors, while the C=O and C=S groups act as acceptors. This allows 2-thiohydantoin molecules to form extensive hydrogen-bonded networks in the solid state, contributing to higher melting points and influencing their solubility in protic solvents.[5]

-

Tautomerism: 2-Thiohydantoin can exist in several tautomeric forms, including thione-thiol and keto-enol forms.[6][7] The equilibrium between these forms is influenced by the solvent and substitution patterns, affecting the molecule's reactivity and spectroscopic signature.[8]

The 1,3-Diethyl Derivative: A Non-Polar Transformation

Replacing the N-H protons with ethyl groups imposes critical changes:

-

Elimination of Acidity and H-Bonding: The most significant change is the removal of the acidic N-H protons. This eliminates the capacity for hydrogen bond donation, which typically leads to a lower melting point and increased solubility in non-polar organic solvents.

-

Increased Lipophilicity: The addition of two ethyl groups increases the molecule's hydrocarbon character, making it more lipophilic (fat-soluble). This is a crucial parameter in drug design, as it can enhance a molecule's ability to cross cell membranes.

-

Steric Hindrance: The ethyl groups introduce steric bulk around the N1 and N3 positions, which can shield adjacent functional groups (like the C2-thiocarbonyl and C4-carbonyl) from chemical attack.

Comparative Physicochemical Properties

The following table summarizes the key differences in the physicochemical properties of the two compounds.

| Property | 2-Thiohydantoin | 1,3-Diethyl-2-thiohydantoin | Rationale for Difference |

| Molecular Formula | C₃H₄N₂OS | C₇H₁₂N₂OS | Addition of two C₂H₄ units. |

| N-H Protons | Present (N1-H, N3-H) | Absent | N-H protons are replaced by N-Et groups. |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only (at C=O, C=S) | The capacity to donate hydrogen bonds is lost. |

| Acidity (N3-H) | pKa ≈ 6.5 - 7.0[4] | Not Applicable | No acidic proton is present on the nitrogen atoms. |

| Predicted Solubility | Higher in polar, protic solvents | Higher in non-polar, aprotic solvents | Loss of H-bonding and increased hydrocarbon character. |

| Predicted Melting Point | Higher | Lower | Inability to form intermolecular hydrogen bonds reduces crystal lattice energy. |

Divergent Synthetic Pathways

The strategies to synthesize these two molecules reflect their structural differences. The parent scaffold is typically built from simple precursors, while the diethyl derivative is created either by modifying the parent ring or by using a pre-modified building block.

Synthesis of the 2-Thiohydantoin Core

A common and robust method for synthesizing the 2-thiohydantoin core involves the condensation of an α-amino acid with a thiourea or isothiocyanate derivative.[1][9][10] The workflow below illustrates the direct condensation with thiourea, a simple, cost-effective method.[11][12]

Synthesis of 1,3-Diethyl-2-thiohydantoin

Two primary strategies can be employed to synthesize the 1,3-diethyl derivative, each with distinct advantages.

-

Route A: Stepwise Alkylation: This involves the sequential deprotonation and alkylation of the parent 2-thiohydantoin. This method can be challenging as it may produce a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, requiring careful control of stoichiometry and purification.

-

Route B: Convergent Synthesis: A more direct approach starts with N,N'-diethylthiourea and reacts it with a glycine equivalent (like ethyl chloroacetate). This method avoids issues with regioselectivity and often provides a cleaner product.

A Paradigm Shift in Chemical Reactivity

The presence or absence of the N-H protons creates a fundamental divergence in the chemical reactivity of the two molecules. The parent 2-thiohydantoin is a versatile nucleophilic scaffold, while its diethyl derivative is a much more restricted reactant.

The Versatility of 2-Thiohydantoin

The unsubstituted ring offers four primary sites of reactivity:

-

N1/N3-Alkylation/Acylation: The acidic N-H protons can be removed by a base, turning the nitrogens into potent nucleophiles for reaction with electrophiles like alkyl or acyl halides.[1]

-

S-Alkylation: The thiocarbonyl group can tautomerize to a thiol, and the resulting sulfur anion is a soft nucleophile that can be selectively alkylated, for example with methyl iodide.[1][4][13]

-

C5-Condensation: The methylene protons at C5 are activated by the two adjacent carbonyl/thiocarbonyl groups. Under basic conditions, this position can be deprotonated to form an enolate, which readily attacks aldehydes in a Knoevenagel-type condensation.[1][4]

The Focused Reactivity of 1,3-Diethyl-2-thiohydantoin

With the N1 and N3 positions blocked, the reactivity landscape is dramatically simplified:

-

Blocked N-Reactivity: The molecule is inert to N-alkylation and N-acylation.

-

Retained S- and C5-Reactivity: The molecule can still undergo S-alkylation and C5-condensation, as these reactions do not depend on the N-H protons. However, the steric bulk of the N-ethyl groups may influence the rate and yield of these reactions compared to the parent compound.

Contrasting Roles in Drug Discovery and Development

The differences in structure and reactivity translate directly into different applications in research and development.

-

2-Thiohydantoin as a Foundational Scaffold: Because of its multiple reactive sites, the parent 2-thiohydantoin is an ideal starting point for creating large, diverse chemical libraries for high-throughput screening.[14] Researchers can systematically modify the N1, N3, C5, and S2 positions to explore the structure-activity relationship (SAR) around the core, searching for initial "hits" against a biological target.[1][2]

-

1,3-Diethyl-2-thiohydantoin as a Designed Agent: The 1,3-diethyl derivative is rarely a starting point. Instead, it is the result of an SAR study. The ethyl groups are intentionally added to achieve specific goals identified during lead optimization:

-

To Improve Pharmacokinetics: Increasing lipophilicity to enhance cell membrane permeability and absorption.

-

To Block Unwanted Metabolism: Preventing metabolic enzymes from acting on the N-H positions.

-

To Enhance Target Binding: Removing H-bond donating capabilities might prevent undesirable interactions with off-target proteins or, conversely, the steric bulk of the ethyl groups might fit perfectly into a specific hydrophobic pocket of the desired target enzyme.[3]

-

Key Experimental Protocols

To provide practical context, the following are representative protocols for the synthesis of these compounds.

Protocol: Synthesis of 5-isopropyl-2-thiohydantoin

This protocol is adapted from established methods for condensing an amino acid with thiourea.[11][12]

-

Setup: In a 50 mL round-bottom flask, combine L-valine (1.17 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

-

Reaction: Place the flask in a pre-heated sand bath at 190-200°C. The mixture will melt and then gradually solidify. Maintain the temperature for 30 minutes. Causality: The high temperature provides the activation energy for the condensation reaction, driving off water and ammonia without the need for a solvent.

-

Work-up: Allow the flask to cool to room temperature. Add 20 mL of hot water to the solid residue and stir vigorously to break up the solid.

-

Purification: Filter the resulting suspension and wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure (S)-5-isopropyl-2-thiohydantoin.

-

Validation: The product should be characterized by ¹H-NMR, ¹³C-NMR, and MS to confirm its structure and purity. The N-H protons should be visible in the ¹H-NMR spectrum, typically at chemical shifts greater than 8 ppm.[11][15]

Protocol: Synthesis of 1,3-Diethyl-2-thiohydantoin

This protocol describes the exhaustive alkylation of the parent 2-thiohydantoin.

-

Setup: To a flame-dried 100 mL flask under an inert atmosphere (N₂ or Ar), add 2-thiohydantoin (1.16 g, 10 mmol) and 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.88 g, 22 mmol, 2.2 equivalents) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both N-H positions to form the dianion, ensuring the reaction goes to completion.

-

Alkylation: Cool the reaction mixture back to 0°C. Add ethyl iodide (EtI, 3.43 g, 22 mmol, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Extraction: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1,3-diethyl-2-thiohydantoin.

-

Validation: Confirm the structure by NMR and MS. The ¹H-NMR spectrum should show characteristic signals for the ethyl groups (a quartet and a triplet) and, crucially, the complete absence of the downfield N-H proton signals.

Conclusion: From Versatile Scaffold to Precision Tool

The comparison between 2-thiohydantoin and its 1,3-diethyl derivative is a powerful illustration of a core principle in medicinal chemistry. The parent molecule, with its reactive N-H protons, is a versatile scaffold—a starting point for broad exploration. The N,N'-diethyl derivative is a product of that exploration, a precision tool engineered to have specific physicochemical properties and a focused reactivity profile. Understanding the "why" behind these differences—the role of hydrogen bonding, acidity, lipophilicity, and steric hindrance—is fundamental for any scientist aiming to rationally design and develop the next generation of targeted therapeutics.

References

-

Al-Tel, T. H. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Comprehensive Clinical Medicine. [Link]

-

Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]

-

Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 795-801. [Link]

-

Wang, L., et al. (2006). A simple synthesis of 2-thiohydantoins. PubMed. [Link]

-

Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. MDPI. [Link]

-

Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences, 65(8), 1258-60. [Link]

-

Elhady, H. A., et al. (2019). Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives. Acta Poloniae Pharmaceutica – Drug Research, 76(6), 971-986. [Link]

-

Tarnchompoo, B., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2977. [Link]

-

Johnson, T. B., & Nicolet, B. H. (1912). Hydantoins: The Alkylation of 2-Thio-4-Benzalhydantoin. Journal of the American Chemical Society, 34(8), 1048-1056. [Link]

-

Aly, Y. L., et al. (2010). Alkylation of Thiohydantoins Including Synthesis, Conformational and Configurational Studies of Some Acetylated S-Pyranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2096-2108. [Link]

-

Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296. [Link]

-

Errayes, A. O., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]

-

Al-Abdullah, E. S. (2012). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Journal of Saudi Chemical Society, 16(3), 261-267. [Link]

-

Jung, H. J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 519-536. [Link]

-

Yepez, M., et al. (2015). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Journal of Chemical Crystallography, 45(10-11), 475-481. [Link]

-

Patil, V. S., & Mahale, R. G. (2023). A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES), 11(9), 134-139. [Link]

-

Marton, J., et al. (2007). Reactivity of 2-Thiohydantoins Towards Various Electrophilic Reagents: Applications to the Synthesis of New 2-Ylidene-3,5-dihydro-4H-imidazol-4-ones. Molecules, 12(3), 583-591. [Link]

-

Edward, J. T., & Lemaire, J. (1972). Thiohydantoins. IX. Tautomerism of some Methylation Products. Canadian Journal of Chemistry, 50(15), 2423-2428. [Link]

-

Cativiela, C., et al. (2001). Mass Spectral Study of the Occurrence of Tautomeric Forms of Thiohydantoins. Journal of the American Society for Mass Spectrometry, 12(6), 725-732. [Link]

-

ResearchGate. (n.d.). Considered tautomeric structures. [Image]. [Link]

-

Bek-Jaskier, K., et al. (2018). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules, 23(10), 2445. [Link]

-

Gucwa, K., et al. (2020). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 25(23), 5764. [Link]

-

Congdon, R. W., & Edward, J. T. (1972). Thiohydantoins. X. The base-catalyzed hydrolysis of 1-acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(22), 3767-3779. (Note: While the direct URL is not available from the search, this reference is cited within reference[1] and[4] from the search results, confirming its content regarding pKa and hydrolysis mechanisms).

-

Elhady, H. A., et al. (2020). Synthesis, reactions, and applications of 2-thiohydantoin derivatives. Acta Poloniae Pharmaceutica – Drug Research, 76(6), 971-986. [Link]

-

Nural, Y., et al. (2016). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 295-308. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple synthesis of 2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactivity of 2-Thiohydantoins Towards Various Electrophilic Reagents: Applications to the Synthesis of New 2-Ylidene-3,5-dihydro-4H-imidazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]

A-Z Guide to Thermodynamic Stability Assessment of 1,3-Diethyl-2-thioxo-4-imidazolidinone

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1,3-Diethyl-2-thioxo-4-imidazolidinone, a heterocyclic compound of interest in pharmaceutical and materials science. Understanding the intrinsic stability of this molecule is paramount for predicting its shelf-life, ensuring its quality, and guiding the development of stable formulations.[1][2][3] This document outlines the theoretical underpinnings of thermodynamic stability, details robust experimental protocols for its assessment, and offers insights into the interpretation of the resulting data. We will delve into thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as forced degradation studies under various stress conditions as mandated by international guidelines.[3] The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and regulatory compliance.

Introduction: The Significance of Stability

1,3-Diethyl-2-thioxo-4-imidazolidinone is a derivative of the imidazolidinone heterocyclic core. Such compounds are explored for a variety of applications due to their unique chemical structures.[1] The thermodynamic stability of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute that influences its safety, efficacy, and storage.[3][4] A molecule that is thermodynamically unstable is prone to degradation, leading to a loss of potency and the potential formation of harmful impurities.[5]

Therefore, a thorough investigation of the stability of 1,3-Diethyl-2-thioxo-4-imidazolidinone is not merely a regulatory requirement but a fundamental scientific necessity.[5] This guide will provide researchers, scientists, and drug development professionals with the tools to:

-

Identify potential degradation pathways.

-

Establish a comprehensive stability profile.

-

Develop robust, stability-indicating analytical methods.

-

Define appropriate storage and handling conditions.

Theoretical Framework: Understanding Degradation Drivers

The stability of a chemical compound is governed by its thermodynamic properties, including enthalpy, entropy, and Gibbs free energy.[1] The imidazolidinone ring, while generally stable, possesses functional groups that can be susceptible to degradation under certain environmental conditions. For 1,3-Diethyl-2-thioxo-4-imidazolidinone, key structural features to consider are:

-

Thioamide Group: This group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding oxo-derivative or ring-opening.

-

Lactam Ring: The five-membered ring may possess inherent strain, which can influence its reactivity and susceptibility to hydrolysis.[6]

-

N-Ethyl Substituents: While generally stable, these groups can influence the molecule's overall electronic properties and steric hindrance, which in turn can affect its reactivity.

Potential degradation pathways that must be investigated include:

-

Hydrolysis: Degradation in the presence of water, catalyzed by acid or base.

-

Oxidation: Degradation in the presence of an oxidizing agent.

-

Photolysis: Degradation upon exposure to light.

-

Thermal Decomposition: Degradation at elevated temperatures.

The following diagram illustrates the potential degradation pathways for 1,3-Diethyl-2-thioxo-4-imidazolidinone.

Caption: Potential Degradation Pathways for the Target Molecule.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to build a comprehensive stability profile. This involves both thermal analysis techniques to assess intrinsic thermal stability and forced degradation studies to understand the molecule's reactivity under various stress conditions.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability and transitions of a material as it is heated or cooled.

DSC is a powerful technique for determining the melting point, heat of fusion, and for detecting any polymorphic transitions, which are all key indicators of a compound's thermal stability and purity.[7][8][9] A sharp melting endotherm at a high temperature is generally indicative of a stable, pure crystalline compound.

Protocol for DSC Analysis:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diethyl-2-thioxo-4-imidazolidinone into a clean, inert aluminum pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

-

Scan a temperature range appropriate for the compound, for example, from 25 °C to a temperature above its expected melting point (e.g., 300 °C).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature.[10][11] This technique is invaluable for determining the onset temperature of thermal decomposition and for quantifying mass loss associated with desolvation or degradation.[12][13]

Protocol for TGA Analysis:

-

Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument.

-

Sample Preparation: Weigh approximately 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).[14]

-

Experimental Conditions:

-

Place the sample pan onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Continue heating to a temperature where complete decomposition is observed.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][15] These studies are a core component of regulatory submissions and are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[4][16][17][18] The goal is to achieve a target degradation of 5-20%.[19]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Basic Hydrolysis:

-

Follow the same procedure as acidic hydrolysis, but use 0.1 N NaOH instead of HCl.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat it with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80°C).[3]

-

Separately, heat a solution of the compound to assess stability in the solution state.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

A control sample should be protected from light to allow for comparison.

-

Data Interpretation and Analysis

The data generated from these studies should be systematically analyzed to build a comprehensive stability profile.

Thermal Analysis Data

| Parameter | Hypothetical Value for 1,3-Diethyl-2-thioxo-4-imidazolidinone | Interpretation |

| DSC Melting Point (Peak) | 185 °C | A sharp, high-temperature melting point suggests good crystalline structure and thermal stability. |

| DSC Enthalpy of Fusion (ΔHfus) | 35 kJ/mol | Provides information about the energy required to break the crystal lattice. |

| TGA Onset of Decomposition | 220 °C | Indicates the temperature at which significant thermal degradation begins. The compound is stable up to this temperature. |

Forced Degradation Data

The primary analytical technique for quantifying degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] This method must be validated to demonstrate that it can separate the parent compound from all potential degradation products.

| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradant Peak (Retention Time) |

| 0.1 N HCl at 60°C | 24 | 15.2% | 4.5 min |

| 0.1 N NaOH at 60°C | 8 | 18.5% | 3.8 min |

| 3% H2O2 at RT | 24 | 8.1% | 5.2 min |

| Heat (80°C, solid) | 72 | <1% | Not Applicable |

| Photolytic (ICH Q1B) | - | 5.5% | 6.1 min |

Interpretation of Hypothetical Data:

-

The compound shows significant degradation under basic and acidic conditions, suggesting the thioamide and/or lactam moieties are susceptible to hydrolysis.

-

It is relatively stable to oxidation and highly stable to dry heat in its solid form.

-

Photostability is moderate, indicating that the compound may require protection from light during storage.

Conclusion and Recommendations

This guide has provided a detailed roadmap for the comprehensive thermodynamic stability assessment of 1,3-Diethyl-2-thioxo-4-imidazolidinone. Through a combination of thermal analysis and forced degradation studies, a robust stability profile can be established. Based on the hypothetical data, this compound demonstrates good thermal stability in its solid state but is susceptible to hydrolytic and photolytic degradation.

Recommendations for further action:

-

Structure Elucidation: The major degradation products observed in the forced degradation studies should be isolated and their structures elucidated using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Formulation Development: The stability data should be used to guide the development of stable formulations. This may involve the use of buffering agents to control pH, antioxidants, and light-protective packaging.

-

Long-Term Stability Studies: Formal long-term and accelerated stability studies should be conducted on the final drug product in its proposed packaging according to ICH guidelines to establish a definitive shelf-life.[4][17][20]

By following the principles and protocols outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of products containing 1,3-Diethyl-2-thioxo-4-imidazolidinone.

References

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

-

Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

-

Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

-

Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

Scilife. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

INFINITIA Industrial Consulting. (2024, November 12). Differential Scanning Calorimetry (DSC). [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. [Link]

-

Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. (2011, February 21). ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione. PubChem. [Link]

-

Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29). MDPI. [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Thermogravimetric Analysis. (n.d.). [Link]

-

Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. (2024, March 4). AIP Publishing. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

PubChemLite. (n.d.). 1,3-diethyl-2-thioxo-imidazolidine-4,5-dione. [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

-

IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Imidazolidinone, 2-thioxo- (CAS 503-87-7). [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. PubChem. [Link]

-

Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. youtube.com [youtube.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability - ATA Scientific [atascientific.com.au]

- 9. resolvemass.ca [resolvemass.ca]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. etamu.edu [etamu.edu]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. One moment, please... [torontech.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 17. database.ich.org [database.ich.org]

- 18. memmert.com [memmert.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. One moment, please... [ikev.org]

1,3-Diethyl-2-thioxo-4-imidazolidinone PubChem CID and safety data

1,3-Diethyl-2-thioxo-4-imidazolidinone: Technical Profile & Safety Guide

Abstract This technical guide provides a comprehensive analysis of 1,3-Diethyl-2-thioxo-4-imidazolidinone (CAS 10574-67-1), a specialized thiohydantoin derivative used primarily as a chemical intermediate in organic synthesis and pharmaceutical research. This document synthesizes its physicochemical properties, safety protocols based on Structural Activity Relationship (SAR) analysis of thiourea precursors, and validated synthesis methodologies. It is designed for researchers requiring authoritative data for experimental design and hazard assessment.

Chemical Identification & Profile

1,3-Diethyl-2-thioxo-4-imidazolidinone is a heterocyclic compound characterized by an imidazolidine ring substituted with ethyl groups at the N1 and N3 positions, a thioxo group (=S) at C2, and a carbonyl group (=O) at C4. It belongs to the thiohydantoin class, known for their utility in peptide sequencing (Edman degradation) and pharmacological applications.

| Property | Data |

| CAS Registry Number | 10574-67-1 |

| IUPAC Name | 1,3-Diethyl-2-sulfanylideneimidazolidin-4-one |

| Molecular Formula | C₇H₁₂N₂OS |

| Molecular Weight | 172.25 g/mol |

| SMILES | CCN1CC(=O)N(CC)C1=S |

| InChI Key | (Derivative specific) |

| EPA CompTox ID | DTXSID801282758 |

| Physical State | Crystalline Solid (typically white to off-white) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Low solubility in Water |

Safety & Toxicology (Core Directive)

Warning: This compound is a derivative of 1,3-Diethylthiourea , a known thyroid toxicant and suspected carcinogen. While specific GHS data for the cyclized imidazolidinone is limited, structural alerts mandate handling this compound with high-level containment protocols.

Hazard Identification (GHS Classification - Predicted/SAR)

Based on the toxicity profile of the precursor (1,3-diethylthiourea) and the thiohydantoin scaffold.

-

Signal Word: WARNING

-

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

H351: Suspected of causing cancer (based on thiourea moiety).

-

H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure.

-

Precautionary Protocols

-

P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P314: Get medical advice/attention if you feel unwell.

Experimental Handling SOP

-

Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood.

-

Decontamination: Thiohydantoins can degrade into toxic byproducts. Clean spills with 10% bleach solution to oxidize sulfur residues, followed by soap and water.

-

Waste Disposal: Segregate as Halogenated Organic Waste (if synthesized with chloroacetyl chloride) or Sulfur-Containing Organic Waste . Do not mix with oxidizers.

Synthesis & Methodology

The most robust synthesis route involves the cyclization of 1,3-Diethylthiourea with Chloroacetyl Chloride . This method is preferred for its high yield and availability of reagents.

Reaction Pathway

The reaction proceeds via the N-acylation of the thiourea followed by an intramolecular cyclization to form the imidazolidinone ring.

Figure 1: Synthesis pathway via cyclization of 1,3-diethylthiourea.

Step-by-Step Protocol

-

Preparation: Dissolve 1,3-Diethylthiourea (1.0 eq) in anhydrous acetone or dichloromethane (DCM).

-

Addition: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

-

Reflux: Add a base (e.g., Pyridine or Triethylamine, 2.0 eq) to scavenge the HCl byproduct. Heat the mixture to reflux for 2–4 hours.

-

Workup: Cool to room temperature. Filter off the amine hydrochloride salt.

-

Purification: Concentrate the filtrate. Recrystallize the residue from Ethanol/Water to obtain pure 1,3-Diethyl-2-thioxo-4-imidazolidinone .

Applications & Context

-

Pharmaceutical Intermediates: Used as a scaffold for developing anticonvulsant drugs (hydantoin derivatives) and antimicrobial agents.

-

Chemical Biology: Thiohydantoins are stable analogs of hydantoins, often used to probe enzyme active sites that interact with urea/thiourea motifs.

-

Edman Degradation: While phenylthiohydantoin (PTH) is the standard for amino acid sequencing, alkyl-substituted analogs like the 1,3-diethyl variant are used in specialized mass spectrometry workflows to modify fragmentation patterns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 10574-67-1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1,3-Diethyl-2-thioxo-4-imidazolidinone (DTXSID801282758). Retrieved from [Link]

-

ResearchGate. Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones. Retrieved from [Link]

biological activity profile of 1,3-Diethyl-2-thioxo-4-imidazolidinone

An In-Depth Technical Guide to the Biological Activity Profile of 1,3-Disubstituted-2-Thioxo-4-Imidazolidinones

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Heterocyclic Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the compelling biological activity profile of the 1,3-disubstituted-2-thioxo-4-imidazolidinone core scaffold. While the specific compound, 1,3-Diethyl-2-thioxo-4-imidazolidinone, serves as our focal point, the available literature necessitates a broader exploration of its class to fully appreciate the therapeutic promise held within this heterocyclic system. The 2-thioxo-imidazolidin-4-one moiety, also known as 2-thiohydantoin, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide will synthesize the existing knowledge on this chemical family, offering insights into their anticancer, antimicrobial, and central nervous system activities. We will dissect the structure-activity relationships, explore the mechanistic underpinnings of their actions, and provide detailed experimental protocols to empower your own investigations into this promising class of compounds.

Section 1: The 2-Thioxo-4-Imidazolidinone Core - A Privileged Scaffold in Medicinal Chemistry

The 2-thioxo-4-imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. This versatile core can be readily functionalized at various positions, particularly at the N-1 and N-3 positions, allowing for the generation of diverse chemical libraries with a wide range of pharmacological properties.

Chemical Structure and Properties

The fundamental structure of 1,3-Diethyl-2-thioxo-4-imidazolidinone is characterized by ethyl groups attached to both nitrogen atoms of the 2-thioxo-4-imidazolidinone core.

Figure 1: Chemical structure of 1,3-Diethyl-2-thioxo-4-imidazolidinone.

Synthesis of the 1,3-Disubstituted-2-Thioxo-4-Imidazolidinone Scaffold

A common synthetic route to 1,3-disubstituted-2-thioxo-imidazolidin-4-ones involves the cyclization of N-substituted thioureas with α-haloacyl halides or esters. For instance, the reaction of a 1,3-disubstituted thiourea with ethyl chloroacetate in the presence of a base can yield the desired imidazolidinone ring system.[3][4]

Figure 3: Proposed anticancer mechanism of action for 2-thioxo-4-imidazolidinone derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| 2-Thioxoimidazolidin-4-one derivatives | HepG-2 | 2.33 | [5] |

| Imidazoline derivative | HCT-116 | 0.76 | [5] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | MCF-7 | 9.45 - 11.1 | [6] |

| 2-Thioxoimidazolidin-4-one | MCF-7 | 40 (48h) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,3-Disubstituted-2-thioxo-4-imidazolidinone test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Section 3: Antimicrobial Activity - Combating Pathogenic Microbes

Derivatives of 2-thioxo-4-imidazolidinone have demonstrated promising activity against a range of bacterial and fungal pathogens. [3][4][8][9][10][11][12]This positions them as a potential source for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Spectrum of Antimicrobial Activity

Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. [8][9][12]

Structure-Activity Relationship Insights

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents at the N-1 and N-3 positions. For example, the introduction of propionylated derivatives of substituted benzylideneamino analogues of 2-thioxo-4-imidazolidinones has been shown to enhance antifungal properties. [8]Specifically, compounds with 2-methoxyphenyl and 2,4-dichlorobenzylidene substitutions exhibited antifungal activity comparable to the reference drug ketoconazole. [8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add an equal volume of the standardized microbial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Central Nervous System (CNS) Activity

Beyond their anticancer and antimicrobial properties, certain 2-thioxo-4-imidazolidinone derivatives have shown potential as CNS-active agents, particularly as anticonvulsants and hypnotics. [13][14][15]

Anticonvulsant and Hypnotic Effects

Studies on various thiazolidinone and thioxoimidazolidinone derivatives have demonstrated significant anticonvulsant activity, with some compounds showing efficacy equal or superior to phenobarbital in animal models. [14]Additionally, certain derivatives have been found to potentiate pentobarbital-induced hypnosis, suggesting a sedative-hypnotic effect. [13]The proposed mechanism for the hypnotic activity may involve the potentiation of the inhibitory neurotransmitter GABA, similar to barbiturates. [13]

Section 5: Concluding Remarks and Future Directions

The 1,3-disubstituted-2-thioxo-4-imidazolidinone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and CNS effects, underscore the importance of continued research in this area.

Future investigations should focus on:

-

Synthesis and screening of novel derivatives: A systematic exploration of different substituents at the N-1 and N-3 positions is crucial to optimize potency and selectivity for specific biological targets.

-

Elucidation of mechanisms of action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

In vivo efficacy and safety profiling: Promising lead compounds should be advanced to preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

The foundation of knowledge surrounding the 2-thioxo-4-imidazolidinone core is robust, and the path forward is ripe with opportunities for innovation and discovery. It is our hope that this guide will serve as a valuable resource and catalyst for further exploration into the therapeutic potential of this remarkable class of compounds.

References

- Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents.

- Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity.

- Synthesis and Hypnotic Activity of New 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione Deriv

- Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. European Journal of Medicinal Chemistry.

- Synthesis and anticonvulsant activity of new 4-thiazolidinones and 2-thioxo-4-imidazolidinones attached to 4-oxo and thioxobenzopyranes.

- Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents.

- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.

- Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.

- A study on the biological activity of 2-thioxo-imidazolidin-4-ones.

- Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry.

- The Effect of 2-Thioxo Imidazolidin-4-Ones (2- Thiohydantion) on Anticancer Activity: An in Vitro Study. Semantic Scholar.

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.

- Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity.

- Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4 - Methylenedianiline. ScienceScholar.

- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Deriv

- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules.

- 1,3-Diethyl-2-thioxo-imidazolidine-4,5-dione. PubChem.

- Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. Journal of Pharmaceutical and Biomedical Analysis.

- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research.

- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combin

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docsdrive.com [docsdrive.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) Synthesis and Hypnotic Activity of New 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione Derivatives [academia.edu]

- 14. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: 1,3-Diethyl-2-thioxo-4-imidazolidinone (DETI) as a Pharmacophoric Scaffold

Executive Summary

The 2-thiohydantoin core (2-thioxo-4-imidazolidinone) represents a privileged scaffold in medicinal chemistry, most notably validated by second-generation androgen receptor (AR) antagonists such as Enzalutamide and Apalutamide. 1,3-Diethyl-2-thioxo-4-imidazolidinone (DETI) serves as the critical "minimal steric model" for this pharmacophore. Unlike complex aryl-substituted derivatives, DETI allows researchers to isolate the electronic contribution of the thiocarbonyl moiety and the basal lipophilicity of the imidazolidinone ring without the interference of π-π stacking from bulky aromatic side chains.

This guide analyzes DETI as a template for investigating the 2-thiohydantoin pharmacophore , detailing its physicochemical baseline, synthetic pathways, and the mechanistic divergence between simple alkyl-substituted thiohydantoins (antimicrobial/intermediate) and their aryl-substituted progeny (anti-cancer).

Pharmacophore Architecture: The Thiohydantoin Core[1][2][3]

The DETI molecule is defined by a five-membered heterocycle containing a "soft" sulfur atom at position 2 and a "hard" oxygen atom at position 4. This duality is the engine of its biological activity.

Structural Dynamics

-

The Thiocarbonyl (C=S) Advantage: Unlike the carbonyl (C=O) found in hydantoins (e.g., Phenytoin), the C=S bond is longer (1.64 Å vs. 1.23 Å) and more lipophilic. This increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for CNS-targeted drugs or intracellular nuclear receptors like AR.

-

N1/N3 Substitution: In DETI, the ethyl groups at N1 and N3 block hydrogen bonding at these positions. This forces the molecule to rely on the C=S and C=O dipoles for binding interactions, making DETI an ideal probe for hydrophobic pocket sizing in early-stage Structure-Activity Relationship (SAR) studies.

Physicochemical Baseline (DETI Model)

The following table summarizes the theoretical physicochemical properties of DETI compared to the bioactive drug Enzalutamide, illustrating the shift from "model solvent probe" to "high-affinity ligand."

| Property | DETI (Model) | Enzalutamide (Drug) | Implication for Drug Design |

| Formula | C₇H₁₂N₂OS | C₂₁H₁₆F₄N₄O₂S | DETI represents the core scaffold mass. |

| MW ( g/mol ) | ~172.25 | 464.44 | DETI is fragment-sized; ideal for fragment-based drug discovery (FBDD). |

| LogP (Calc) | ~1.2 - 1.5 | ~3.5 - 4.0 | DETI has moderate lipophilicity; Enzalutamide is highly lipophilic for nuclear receptor binding. |

| H-Bond Donors | 0 | 1 | DETI is a pure acceptor model; lacks the amide-NH donor critical for some AR interactions. |

| Polar Surface Area | ~50 Ų | ~90 Ų | DETI crosses membranes easily but has lower specific binding affinity. |

Mechanism of Action: From DETI to Drugs

While DETI itself is a simplified probe, the scaffold it represents operates via two distinct mechanisms depending on the complexity of the N-substitutions.

Primary Mechanism: Androgen Receptor (AR) Antagonism

The 2-thiohydantoin ring is the "anchor" that holds the antagonist in the AR ligand-binding domain.

-

Binding: The ring occupies a specific sub-pocket near Helix 12 of the AR.

-

The "Wedge" Effect: In drugs like Enzalutamide, the ring positions bulky aryl groups to sterically clash with Helix 12, preventing the receptor from folding into its active transcriptional conformation.

-

Nuclear Exclusion: This conformational disruption prevents the AR-ligand complex from translocating into the nucleus, thereby silencing oncogenic signaling.

Secondary Mechanism: Antimicrobial & Efflux Pump Inhibition

Simpler alkyl-derivatives (closer to DETI) have shown activity against S. aureus and Mycobacterium tuberculosis. The mechanism involves:

-

Membrane Disruption: The lipophilic C=S group inserts into bacterial lipid bilayers.

-

Efflux Pump Modulation: Small thiohydantoins can bind to bacterial efflux pumps (e.g., NorA), restoring sensitivity to antibiotics.

Visualization: AR Antagonism Pathway

The following diagram illustrates the validated pathway for thiohydantoin-based AR antagonists.

Caption: Mechanism of Thiohydantoin-based AR antagonism preventing nuclear translocation and transcription.

Synthetic Protocol: The Modified Edman Route

The synthesis of DETI and its analogs relies on the reaction between an isothiocyanate and an amino acid (or amino ester), a variation of the Edman degradation chemistry. This protocol is self-validating: the formation of the product is indicated by the distinct spectral shift of the C=S carbon in NMR (~180 ppm).

Experimental Workflow (Standardized)

Objective: Synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone.

Reagents:

-

N-Ethylglycine (or N-ethylglycine ethyl ester)

-

Ethyl Isothiocyanate

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Coupling: Dissolve N-ethylglycine (1.0 eq) in Ethanol. Add Triethylamine (2.0 eq) to ensure the amine is unprotonated.

-

Addition: Dropwise add Ethyl Isothiocyanate (1.1 eq) at 0°C.

-

Thiourea Formation: Stir at room temperature for 2 hours. Validation Point: TLC should show the disappearance of the starting amine and appearance of a thiourea intermediate.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Acid catalysis (HCl) may be required if using the free acid form of glycine to promote dehydration/cyclization.

-

Work-up: Evaporate solvent. The residue is often an oil for alkyl-derivatives.

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography (Hexane/EtOAc). DETI typically crystallizes or forms a stable oil.

Synthetic Pathway Diagram

Caption: Two-step synthesis of DETI via thiourea intermediate cyclization.

Structure-Activity Relationship (SAR) & Optimization

Using DETI as the baseline, we can map the SAR required to transform this scaffold into a high-potency drug.

The N1-N3 Vector

-

DETI (Ethyl/Ethyl): Low affinity for AR. The ethyl groups are too small to fill the hydrophobic pocket and lack the aromaticity required for π-π interactions with receptor residues (e.g., Trp741 in AR).

-

Optimization: Replacing the N1-ethyl with a 4-cyano-3-(trifluoromethyl)phenyl group (as in Enzalutamide) drastically increases affinity. The electron-withdrawing groups on the phenyl ring increase the acidity of the ring system and enhance electrostatic interactions.

The C5 Position[1]

-

DETI (Unsubstituted): The C5 methylene is reactive.[1] In biological systems, this position can be oxidized or involved in aldol-type condensations.

-

Optimization: Gem-dimethyl substitution (dimethylation) at C5 stabilizes the ring against metabolic oxidation and improves oral bioavailability by preventing ring opening.

Pharmacophore Evolution Table

| Feature | DETI (Baseline) | Optimized Pharmacophore (e.g., Enzalutamide) | Mechanistic Reason |

| N1 Substituent | Ethyl | 4-CN, 3-CF₃ Phenyl | Electronic pull increases ring stability; Aryl group fills hydrophobic pocket. |

| N3 Substituent | Ethyl | Fluoro-benzamide derivative | Provides secondary H-bonding and steric bulk to induce antagonist conformation. |

| C5 Substituent | H, H | Dimethyl (CH₃, CH₃) | Prevents metabolic degradation; locks conformation. |

| C2 Group | Thioxo (C=S) | Thioxo (C=S) | Retained. Essential for high affinity (vs. C=O) and membrane permeability. |

References

-

Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry. Link

-

Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link

-

Elhady, H. A., & El-Kassaby, M. A. (2020).[2] "Synthesis, Reactions and Applications of 2-Thiohydantoin." Acta Poloniae Pharmaceutica. Link

-

Wang, Z., & O. Sim, S. (2011). "A Simple Synthesis of 2-Thiohydantoins." Heterocycles. Link

-

Vengurlekar, S., et al. (2012). "A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones." Letters in Drug Design & Discovery. Link

Sources

Methodological & Application

Synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone from Ethyl Chloroacetate: An Application and Protocol Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone, a substituted thiohydantoin, from the reaction of N,N'-diethylthiourea and ethyl chloroacetate. Thiohydantoin scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the synthetic strategy, aiming to equip researchers with the necessary knowledge for successful synthesis and further exploration of this important class of heterocyclic compounds.

Introduction and Scientific Background

The synthesis of 2-thioxoimidazolidin-4-ones, commonly known as 2-thiohydantoins, is a fundamental transformation in heterocyclic chemistry. These structures are sulfur analogs of hydantoins and serve as versatile intermediates in the development of novel therapeutic agents.[1] The core structure's amenability to substitution at the N-1 and N-3 positions allows for the generation of diverse chemical libraries for drug discovery programs.

The described synthesis is a classic example of a cyclocondensation reaction, a powerful method for forming heterocyclic rings. The reaction joins two molecules, N,N'-diethylthiourea and ethyl chloroacetate, through the formation of two new bonds, resulting in the desired five-membered ring and the elimination of a small molecule (ethanol). This approach is widely utilized for its efficiency and reliability in constructing the thiohydantoin core.[2][3]

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone proceeds through a two-step sequence initiated by a nucleophilic substitution, followed by an intramolecular cyclization.

-

Initial S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of N,N'-diethylthiourea on the electrophilic α-carbon of ethyl chloroacetate. The sulfur atom, being a soft nucleophile, readily attacks the sp³-hybridized carbon bearing the chlorine atom, which is a good leaving group. This bimolecular nucleophilic substitution (SN2) reaction forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization and Elimination: The subsequent and crucial step is the intramolecular cyclization. In the presence of a weak base, such as anhydrous sodium acetate, a proton is abstracted from one of the nitrogen atoms of the isothiouronium intermediate. The resulting nitrogen anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the stable five-membered thiohydantoin ring. The sodium acetate plays a critical role in neutralizing the hydrochloric acid that is notionally formed during the initial alkylation, driving the reaction towards the product.[2][4]

The overall reaction can be summarized as follows:

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |

| N,N'-Diethylthiourea | C₅H₁₂N₂S | 132.23 | 6.61 g | 50 | Sigma-Aldrich, 98% |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 6.13 g (5.33 mL) | 50 | Sigma-Aldrich, 99% |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 8.20 g | 100 | Sigma-Aldrich, ≥99% |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | HPLC Grade |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-diethylthiourea (6.61 g, 50 mmol), anhydrous sodium acetate (8.20 g, 100 mmol), and absolute ethanol (100 mL).

-

Addition of Ethyl Chloroacetate: Begin stirring the mixture to dissolve the solids. Attach a reflux condenser to the flask and add ethyl chloroacetate (5.33 mL, 50 mmol) dropwise through the top of the condenser.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Washing: Collect the organic layer (top layer). Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1,3-Diethyl-2-thioxo-4-imidazolidinone as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 1,3-Diethyl-2-thioxo-4-imidazolidinone should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for similar compounds suggest a distinct melting point. Experimental determination is recommended.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include C=O stretching (around 1740-1720 cm⁻¹), C=S stretching (around 1250-1020 cm⁻¹), and C-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for each of the two non-equivalent ethyl groups, and a singlet for the methylene protons of the imidazolidinone ring.

-

Predicted δ (ppm): ~1.2 (t, 6H, 2 x CH₃), ~3.6 (q, 4H, 2 x N-CH₂), ~4.0 (s, 2H, ring CH₂).

-

-

¹³C NMR: The spectrum should display signals for the methyl and methylene carbons of the ethyl groups, the methylene carbon of the ring, and the carbonyl and thiocarbonyl carbons. [1] * Predicted δ (ppm): ~13 (CH₃), ~40 (N-CH₂), ~50 (ring CH₂), ~170 (C=O), ~180 (C=S).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (172.25 g/mol ).

Discussion and Field-Proven Insights

-

Choice of Base: Anhydrous sodium acetate is a suitable weak base for this reaction. [2][3]Stronger bases like sodium hydride or potassium carbonate could also be used, potentially in aprotic solvents like DMF or acetonitrile, but may lead to side reactions if not carefully controlled. The use of a weaker base like sodium acetate in a protic solvent like ethanol provides a good balance of reactivity and selectivity.

-

Solvent Selection: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions. Other polar protic solvents could also be employed.

-

Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting materials and the appearance of the product. The N,N'-diethylthiourea and the final product will likely have different Rf values.

-

Purification Strategy: While recrystallization is often sufficient for obtaining a pure product, column chromatography provides a more rigorous purification method if minor impurities are present.

Conclusion

The synthesis of 1,3-Diethyl-2-thioxo-4-imidazolidinone via the cyclocondensation of N,N'-diethylthiourea and ethyl chloroacetate is a robust and reliable method for accessing this valuable heterocyclic scaffold. The protocol detailed in this application note is based on well-established chemical principles and provides a clear pathway for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the thiohydantoin core makes it an attractive target for the development of new chemical entities with potential therapeutic applications.

References

-

Organic Syntheses. (1947). Pseudothiohydantoin. Org. Synth., 27, 71. [Link]

-

Elhady, H. A., et al. (n.d.). SYNTHESIS, REACTIONS, AND APPLICATIONS OF 2-THIOHYDANTOIN DERIVATIVES. Biblioteka Nauki. [Link]

-

Al-Sultani, A. A. J., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6242. [Link]

-

Gommaa, A. M., et al. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. International Journal of Advanced Research, 3(10), 340-351. [Link]

-

Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]

-

Nasser, A., et al. Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-journal of Chemistry. [Link]

-

Hassan, H. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry A, 7(6), 894-909. [Link]

-

PubChem. (n.d.). 1,3-diethyl-2-thioxo-imidazolidine-4,5-dione. [Link]

-

Quora. (2019). What is the role of sodium acetate in the synthesis of oxime? [Link]

Sources

protocol for cyclization of 1,3-diethylthiourea to imidazolidinone

An Application Guide for the Synthesis of 1,3-Diethylimidazolidin-2-one from 1,3-Diethylthiourea

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in biologically active compounds.[1] This application note provides a comprehensive, two-stage protocol for the synthesis of 1,3-diethylimidazolidin-2-one, starting from the readily available 1,3-diethylthiourea. The conversion requires a strategic approach, encompassing an initial intramolecular cyclization to form a cyclic thiourea analogue, followed by a robust oxidative desulfurization to yield the target imidazolidinone. This guide is designed for researchers and scientists, offering detailed mechanistic insights, step-by-step experimental procedures, and critical analysis of the reaction parameters to ensure reproducibility and high yield.

Introduction and Strategic Overview

The conversion of a thiourea to its corresponding urea analogue is a fundamental transformation in organic synthesis. Specifically, the cyclization of 1,3-diethylthiourea into 1,3-diethylimidazolidin-2-one presents a unique challenge as it necessitates not only ring formation but also the exchange of a sulfur atom for an oxygen atom at the C2 position. A direct, one-pot conversion is not typically feasible.

Therefore, a more robust, two-step synthetic strategy is employed:

-

Intramolecular Cyclization: The first stage involves the reaction of 1,3-diethylthiourea with a suitable two-carbon electrophile, such as 1,2-dibromoethane. This reaction constructs the five-membered imidazolidine ring, yielding a key intermediate, 2-(ethylimino)-1-ethylimidazolidine hydrobromide, which exists in equilibrium with its cyclic thiourea tautomer.

-

Oxidative Desulfurization: The second stage addresses the critical C=S to C=O conversion. The cyclic thiourea intermediate is subjected to oxidative conditions, which effectively removes the sulfur atom and installs the carbonyl group, furnishing the final 1,3-diethylimidazolidin-2-one product. Various methods exist for this transformation, including oxidation with peroxides or electrochemical approaches.[2][3]

This document will detail the rationale and execution of each of these stages.

Mechanistic Rationale and Pathway Visualization

Stage 1: S-Alkylation and Intramolecular Cyclization

The reaction is initiated by the nucleophilic attack of the sulfur atom of 1,3-diethylthiourea on one of the electrophilic carbon atoms of 1,2-dibromoethane. This S-alkylation step forms an isothiouronium salt intermediate.[4] The subsequent step is an intramolecular nucleophilic substitution, where one of the nitrogen atoms attacks the second electrophilic carbon, displacing the bromide ion and closing the five-membered ring. The resulting product is a stable cyclic salt.

Stage 2: Oxidative Desulfurization

The conversion of the cyclic thiourea intermediate to the imidazolidinone is an oxidative process. Thioureas are susceptible to oxidation by various agents.[2] The reaction likely proceeds through the formation of a highly reactive sulfene or a related oxidized sulfur intermediate upon treatment with an oxidizing agent (e.g., hydrogen peroxide). This intermediate is unstable and readily undergoes hydrolysis during aqueous workup, leading to the elimination of sulfur-containing byproducts (such as sulfate ions) and the formation of the thermodynamically stable carbonyl group of the imidazolidinone.[3]

Caption: Overall workflow for the two-stage synthesis.

Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 1,3-Diethylthiourea | 132.24 | 105-55-5 | Sigma-Aldrich | Purity ≥98% |

| 1,2-Dibromoethane | 187.86 | 106-93-4 | Acros Organics | Purity ≥99%, handle with care (toxic) |

| Potassium Carbonate | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous powder |

| Ethanol | 46.07 | 64-17-5 | VWR | 200 proof, anhydrous |

| Hydrogen Peroxide | 34.01 | 7722-84-1 | Sigma-Aldrich | 30% w/w solution in H₂O |

| Dichloromethane | 84.93 | 75-09-2 | Fisher Scientific | ACS Grade |

| Sodium Bicarbonate | 84.01 | 144-55-8 | VWR | Saturated aqueous solution |